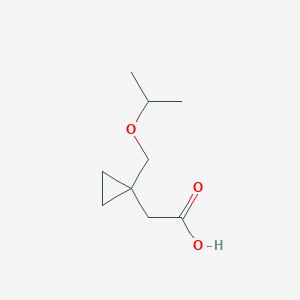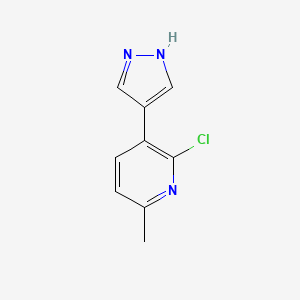
4-Amino-3-(4-fluoro-2-methylphenyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3-(4-fluoro-2-methylphenyl)butanoic acid is an organic compound with a molecular formula of C11H14FNO2 This compound is characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a butanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-(4-fluoro-2-methylphenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration and Reduction: The starting material, 4-fluoro-2-methylbenzene, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Alkylation: The intermediate is then subjected to alkylation with a suitable butanoic acid derivative to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions: 4-Amino-3-(4-fluoro-2-methylphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.
科学的研究の応用
4-Amino-3-(4-fluoro-2-methylphenyl)butanoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Amino-3-(4-fluoro-2-methylphenyl)butanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro-substituted phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
- 4-Amino-3-(4-fluorophenyl)butanoic acid
- 4-Amino-3-(4-methylphenyl)butanoic acid
- 4-Amino-3-(4-chlorophenyl)butanoic acid
Comparison: 4-Amino-3-(4-fluoro-2-methylphenyl)butanoic acid is unique due to the presence of both a fluoro and a methyl group on the phenyl ring. This dual substitution can influence its chemical reactivity and biological activity, making it distinct from other similar compounds that may have only one substituent.
特性
分子式 |
C11H14FNO2 |
|---|---|
分子量 |
211.23 g/mol |
IUPAC名 |
4-amino-3-(4-fluoro-2-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H14FNO2/c1-7-4-9(12)2-3-10(7)8(6-13)5-11(14)15/h2-4,8H,5-6,13H2,1H3,(H,14,15) |
InChIキー |
REHHWWABZQXKBS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)F)C(CC(=O)O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















